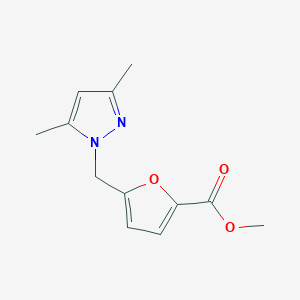

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS: 374909-94-1) is a heterocyclic compound featuring a furan ring esterified with a methyl group at the 2-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 5-position. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol . The compound’s structure combines aromatic furan and pyrazole rings, which are common pharmacophores in medicinal and agrochemical research.

Properties

IUPAC Name |

methyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-6-9(2)14(13-8)7-10-4-5-11(17-10)12(15)16-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHGIWUVGBURFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(O2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of 3,5-dimethylpyrazole with a suitable furoate derivative. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furoate moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate and its analogs:

Structural and Functional Analysis:

Difluoromethyl groups in 1005565-98-9 introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce bioavailability due to higher polarity .

Functional Group Impact :

- The methyl ester in the target compound offers hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., 1030605-63-0) are more acidic and prone to ionization, affecting their solubility and interaction with biological targets .

Biological Activity :

- While direct data for the target compound are lacking, analogs like the triazole derivative (C₂₄H₂₄N₆OS) exhibit fungicidal activity , attributed to the pyrazole-methyl group’s role in target binding . The furan ring in the target compound may confer distinct electronic properties compared to triazole-based analogs.

Synthetic Considerations: Synthesis routes for similar compounds (e.g., triazole derivatives) involve nucleophilic substitution or coupling reactions to attach the pyrazole-methyl group .

Research Findings and Implications

- Structural Insights : X-ray crystallography (e.g., SHELX-refined structures) of related compounds reveals that pyrazole-methyl substituents adopt conformations favoring hydrophobic interactions, which may enhance binding to fungal enzymes .

- Activity Gaps: No explicit fungicidal or pharmacological data are reported for the target compound. Its ester group may require metabolic activation (e.g., hydrolysis to carboxylic acid) for bioactivity, a hypothesis supported by the activity of carboxylic acid analogs .

Biological Activity

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS No. 791582-32-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The compound features a furan ring substituted with a pyrazole moiety, which is often associated with various pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that derivatives containing the pyrazole structure exhibit significant activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several strains of bacteria, indicating potent antimicrobial properties .

- Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

- Comparative Activity : In studies comparing various pyrazole derivatives, those similar to this compound showed superior antimicrobial effects, establishing it as a promising candidate for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented in the literature, with several studies focusing on their mechanism of action and efficacy.

Research Insights:

- COX Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to this compound were noted for their high selectivity indices, suggesting potential for reduced side effects compared to non-selective COX inhibitors like NSAIDs .

- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce inflammation in carrageenan-induced edema models, highlighting their therapeutic potential .

Study on Pyrazole Derivatives

A comprehensive review analyzed various pyrazole derivatives and their biological activities between 2018 and 2021. Notably:

| Compound | Activity Type | IC50 Value (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | Anti-inflammatory | 60.56 | High |

| Compound B | Antimicrobial | 0.22 | Moderate |

| Methyl derivative | COX inhibition | <50 | Very High |

This table illustrates the promising activity of this compound relative to other compounds in the same class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.